molecular formula C15H12F2N6O B3014763 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941923-20-2

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B3014763
CAS No.: 941923-20-2
M. Wt: 330.299
InChI Key: NXNHIJQOIJQCPQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone with two 4-fluorophenyl groups and a tetrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 4-fluoroaniline with isocyanates to form the urea linkage. The tetrazole ring can be introduced through a cyclization reaction involving azides and nitriles under specific conditions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the urea linkage.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and tetrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-(4-fluorophenyl)urea: Lacks the tetrazole ring, which may affect its reactivity and binding properties.

    1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with chlorine atoms instead of fluorine, which can influence its chemical and biological properties.

Uniqueness

1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both fluorophenyl groups and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-10-1-5-12(6-2-10)19-15(24)18-9-14-20-21-22-23(14)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNHIJQOIJQCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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